molecular formula C39H66N2O8 B12399464 Anti-inflammatory agent 20

Anti-inflammatory agent 20

Cat. No.: B12399464
M. Wt: 690.9 g/mol
InChI Key: QCIDNIHEOHAIAB-IBRXEVPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-inflammatory agent 20 is a compound known for its potent anti-inflammatory properties It is part of a broader class of compounds that inhibit the activity of specific enzymes and pathways involved in the inflammatory response

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 20 typically involves a multi-step process. One common method includes the condensation of substituted aldehydes and acetophenones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as glacial acetic acid and solvents like ethanol to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 20 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-inflammatory agent 20 has a wide range of applications in scientific research:

Mechanism of Action

The anti-inflammatory effects of anti-inflammatory agent 20 are primarily due to its ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2. By blocking these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation. Additionally, it may interact with other molecular targets such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), further modulating the inflammatory response .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its higher selectivity for COX-2, potentially leading to fewer gastrointestinal side effects compared to non-selective COX inhibitors like aspirin and ibuprofen. Its unique chemical structure also allows for modifications that can enhance its efficacy and reduce toxicity .

Properties

Molecular Formula

C39H66N2O8

Molecular Weight

690.9 g/mol

IUPAC Name

[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate

InChI

InChI=1S/C39H66N2O8/c1-33(2,3)49-32(45)41-21-29(43)40-22-30(44)47-27-14-16-36(8)25(34(27,4)5)13-18-37(9)26(36)20-24(42)31-23(12-17-38(31,37)10)39(11)19-15-28(48-39)35(6,7)46/h23-28,31,42,46H,12-22H2,1-11H3,(H,40,43)(H,41,45)/t23-,24+,25-,26+,27-,28+,31-,36-,37+,38+,39-/m0/s1

InChI Key

QCIDNIHEOHAIAB-IBRXEVPMSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CNC(=O)CNC(=O)OC(C)(C)C)C)C)O)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)CNC(=O)CNC(=O)OC(C)(C)C)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C

Origin of Product

United States

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